4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride physical properties
4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Piperidin-4-ylcarbonyl)morpholine Hydrochloride
Introduction
The piperidine and morpholine heterocyclic scaffolds are foundational building blocks in modern medicinal chemistry. Their prevalence in a multitude of clinically successful drugs stems from their favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1] The compound 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride combines these two privileged structures via a robust amide linker, presenting a molecule of significant interest for drug discovery and development programs.
This technical guide provides a comprehensive overview of the core physical properties of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a framework for the experimental determination and validation of these properties, explaining the scientific rationale behind each methodological choice. This approach ensures that scientists can confidently characterize this and similar molecules, establishing a firm foundation for further development.
Chemical Identity and Structure
Precise identification is the cornerstone of all subsequent chemical and biological investigation. A lack of clarity regarding a compound's identity can lead to irreproducible results and wasted resources.
1.1 Nomenclature and Identification
The compound of interest is formally named 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. It is crucial to distinguish this molecule from its non-carbonyl analogue, 4-(Piperidin-4-yl)morpholine, as their physical and pharmacological properties will differ significantly.
Several identifiers are associated with this compound, and researchers should be aware of potential variations in supplier databases.
| Identifier | Value | Source |
| IUPAC Name | (morpholin-4-yl)(piperidin-4-yl)methanone hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 234.72 g/mol | [2] |
| CAS Number | 63214-57-3; 94467-73-9 | [2][3] |
A Note on CAS Numbers: The existence of multiple CAS numbers (63214-57-3 and 94467-73-9) for this compound highlights the importance of analytical verification. Researchers should not rely solely on a supplier's label but should confirm the structure and identity of their material using the spectroscopic methods outlined in Section 3.
1.2 Chemical Structure
The structure consists of a piperidine ring linked at its 4-position through a carbonyl group to the nitrogen atom of a morpholine ring. As a hydrochloride salt, the most basic nitrogen, located on the piperidine ring, is protonated.
Caption: Chemical structure of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride.
Core Physicochemical Properties
The following table summarizes the known and predicted physical properties. Where specific experimental data is not available in the public domain, it is noted, reinforcing the necessity of the experimental protocols described in Section 3.
| Property | Value / Description | Rationale / Reference |
| Appearance | White to off-white solid | Expected for purified small molecule hydrochloride salts.[4] |
| Melting Point | Not available in published literature. Requires experimental determination. | A sharp melting range is a critical indicator of purity. |
| Aqueous Solubility | Expected to be soluble. Requires experimental determination. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO). Requires experimental determination. | General property of polar organic molecules. |
| Thermal Stability | Stable at room temperature. May decompose at elevated temperatures. | Inferred from related piperidine/morpholine compounds.[4] |
Methodologies for Physical Characterization
A robust characterization of any active pharmaceutical ingredient (API) is not a mere checklist but a logical workflow. Each step validates the previous one, building a complete and trustworthy profile of the compound.[5][6]
Caption: Logical workflow for the physical characterization of a new chemical entity.
3.1 Melting Point Determination
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Causality and Expertise: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. A sharp, defined melting point is a primary, albeit not absolute, indicator of a pure compound. For hydrochloride salts, decomposition can sometimes occur at the melting point, which should be noted.
-
Experimental Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid ramp rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as a range. Note any color change or gas evolution, which may indicate decomposition.
-
3.2 Aqueous Solubility Profiling (Shake-Flask Method)
-
Causality and Expertise: For a hydrochloride salt of a weakly basic compound, aqueous solubility is critically dependent on pH. Understanding this profile is essential for predicting its behavior in formulation, dissolution testing, and ultimately, its in vivo absorption. The shake-flask method is the gold-standard for determining equilibrium solubility.
-
Experimental Protocol:
-
Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess of the compound to a known volume of each buffer in separate glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately filter it through a 0.45 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL at that specific pH.
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3.3 Spectroscopic Structural Verification
Spectroscopy provides an unambiguous fingerprint of a molecule, confirming its identity and structure.
3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
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Causality and Expertise: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, the IR spectrum must contain characteristic absorption bands corresponding to the key structural motifs. Their presence provides high confidence in the compound's gross structure.
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Key Diagnostic Peaks:
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~1630-1650 cm⁻¹ (Amide C=O Stretch): This is a strong, sharp absorption and is a critical diagnostic peak for the carbonyl group. Its exact position can indicate the degree of hydrogen bonding.
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~2400-2700 cm⁻¹ (Secondary Amine Salt N-H Stretch): A broad absorption in this region is characteristic of the N⁺-H stretch of the protonated piperidine ring.
-
~1115 cm⁻¹ (Ether C-O-C Stretch): A strong, characteristic stretching vibration for the ether linkage within the morpholine ring.[8]
-
~2850-3000 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the CH₂ groups of both rings.
-
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.
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3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality and Expertise: NMR is the most powerful tool for elucidating the precise atomic connectivity of a small molecule. Both ¹H and ¹³C NMR are required for a full characterization. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and neighboring atoms of each nucleus.[9]
-
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Morpholine Protons: Expect two distinct multiplets, each integrating to 4 protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (deshielded) around 3.6-3.8 ppm. The protons adjacent to the amide nitrogen (-N-CH₂-) will be slightly upfield around 3.4-3.6 ppm.[10]
-
Piperidine Protons: The protonated nature of the ring will cause a general downfield shift. Expect complex, overlapping multiplets for the axial and equatorial protons. The protons adjacent to the nitrogen (-N⁺H-CH₂-) will be the most deshielded, likely appearing around 3.0-3.5 ppm. The proton at the C4 position (-CH-C=O) will be a multiplet further downfield due to the influence of the carbonyl and the protonated nitrogen.
-
Piperidine N-H Proton: If run in a non-deuterated solvent like DMSO-d₆, a broad singlet corresponding to the N⁺-H proton would be visible, likely at a high chemical shift (>8 ppm).
-
-
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A distinct peak in the range of 170-175 ppm. This is highly diagnostic.[11]
-
Morpholine Carbons: Two signals are expected. The carbons adjacent to oxygen (-O-CH₂-) will be around 66-68 ppm. The carbons adjacent to the nitrogen (-N-CH₂-) will be around 45-50 ppm.
-
Piperidine Carbons: Multiple signals are expected in the aliphatic region (25-55 ppm). The carbon at the C4 position will be shifted downfield due to the carbonyl group. Carbons adjacent to the protonated nitrogen will also be shifted downfield compared to a neutral piperidine ring.
-
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Integrate the ¹H signals, determine the chemical shifts, and analyze the splitting patterns to assign each signal to a specific proton or group of protons in the molecule. Use the ¹³C and 2D spectra to confirm assignments.
-
Stability and Storage
Based on the chemical nature of the compound and data from related molecules, the following storage and handling guidelines are recommended.[4]
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.
-
Stability: As a hydrochloride salt, the compound is expected to be a crystalline solid with good stability under recommended storage conditions. It is likely sensitive to high humidity and may be hygroscopic. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) should be conducted as per regulatory guidelines to establish a retest period.[12]
Conclusion
4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride is a compound with significant potential, leveraging two of medicinal chemistry's most valuable heterocyclic scaffolds. While specific, publicly available data on its physical properties is limited, this guide provides the scientific rationale and robust experimental protocols necessary for any researcher to fully characterize the molecule. By following a logical workflow encompassing identity, purity, melting point, solubility, and detailed spectroscopic analysis, scientists can generate the high-quality, reliable data required to advance their research and development efforts with confidence.
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